molecular formula C10F22 B1679600 Perfluorodecane CAS No. 307-45-9

Perfluorodecane

Cat. No. B1679600
CAS RN: 307-45-9
M. Wt: 538.07 g/mol
InChI Key: BPHQIXJDBIHMLT-UHFFFAOYSA-N
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Description

Perfluorodecane is a fluorocarbon and a fluoroalkane . It derives from a hydride of a decane .


Synthesis Analysis

A general synthesis of perfluoroalkanes from 1-iodoperfluoroalkanes and ethyl acetate was developed by the synthesis of unlabeled perfluorodecane from 1-iodoperfluorooctane .


Chemical Reactions Analysis

Perfluorodecane plays a crucial role in defining chemical reactivity, molecular associations, and catalytic properties of any chemical reaction . Fluorous chemistry employing perfluorinated hydrocarbons as solvent systems opens new avenues as alternative solvent media to highly toxic, flammable, non-biodegradable, and environmentally-persistent conventional organic solvents .


Physical And Chemical Properties Analysis

Perfluorodecane has a molecular weight of 538.07 g/mol . It has a strong C-F bond, resulting in inertness and stability . The physicochemical interactions of PFAS chemicals include fluorophilic interactions, hydrophobic interactions, electrostatic interactions and cation bridging, ionic exchange, and hydrogen bond .

Scientific Research Applications

Environmental Exposure and Distribution

  • Perfluorinated compounds (PFCs), including Perfluorodecane, have been detected globally in human blood from various countries, indicating widespread environmental exposure. These compounds accumulate in human tissues due to their persistence and have been found in blood samples from the United States, Colombia, Brazil, Belgium, Italy, Poland, India, Malaysia, and Korea, suggesting variable exposure levels and patterns across regions (Kannan et al., 2004).

Industrial and Consumer Product Applications

  • PFCs are used in food packaging materials for their oil and moisture resistance properties. A study analyzing various food packaging materials in the Greek market detected perfluorodecanoic acid (a related compound to Perfluorodecane) among other PFCs, highlighting their application in consumer products and the potential for human exposure through food consumption (Zafeiraki et al., 2014).

Medical Applications and Imaging Enhancement

  • Perfluorocarbon (PFC) nanodroplets, including those based on Perfluorodecane, have been developed as dual ultrasound/photoacoustic contrast agents for enhanced imaging. These nanodroplets demonstrate potential for various imaging modalities and therapeutic applications, including optically triggered phase transition for improved photoacoustic contrast and ultrasound contrast from resulting PFC bubbles (Hannah et al., 2014).

Oxygen Delivery Systems

  • Graphene oxide-stabilized Perfluorocarbon emulsions have been designed for controlled oxygen delivery. Combining Perfluorodecalin with graphene oxide allows for a significantly slower oxygen release than emulsions prepared with common surfactants, making these emulsions effective for sustained oxygen delivery in applications like tissue regeneration and vascular wound healing (Jalani et al., 2017).

Vitreoretinal Surgery

  • In ophthalmology, PFC liquids such as Perfluorodecalin are used intraoperatively in vitreoretinal surgery to facilitate surgical procedures and improve outcomes for conditions like proliferative vitreoretinopathy and complicated retinal detachment. Their high surface tension and stability allow for effective intraoperative use, though long-term exposure may lead to ocular tissue complications (Chang, 2019).

Safety And Hazards

Perfluorodecane causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Perfluorodecane and Polyfluoroalkyl Substances (PFAS) represent a vast group of different molecules with a great variety of applications and physicochemical properties . Key characteristic is their strong C-F bond, the resulting inertness, and stability . There are four major trends from the chemical perspective that will shape PFAS research for the next decade .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluorodecane
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InChI

InChI=1S/C10F22/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32
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InChI Key

BPHQIXJDBIHMLT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C10F22
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluoro-
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DSSTOX Substance ID

DTXSID90872298
Record name Perfluorodecane
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Molecular Weight

538.07 g/mol
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Physical Description

Liquid, Clear colorless liquid; [CHEMINFO]
Record name Perfluoro compounds, C5-18
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Boiling Point

Boil only slightly higher than noble gases of similar molecular weight. /Fluorine compounds, organic (aliphatic)/
Record name PERFLUORO COMPOUNDS, C5-18
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Solubility

Poor solvents for all materials except for those with low cohesive energies, such as gases and other PFCs. ... practically insoluble in water and only slightly soluble in hydrocarbons. /Fluorine compounds, organic (aliphatic)/
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Mechanism of Action

Perfluorooctanoic acid (PFOA), induces apoptosis in human HepG2 cells in a dose- and time-dependent manner. In this study the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis was studied. Treatment with 200 and 400 M PFOA caused a dramatic increase in the cellular content of superoxide anions and hydrogen peroxide after 3 h. Measurement of the mitochondrial transmembrane potential after PFOA treatment showed a dissipation of mitochondrial transmembrane potential at 3 hr. Caspase-9 activation was seen at 5 h after treatment with 200 M PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore.
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Product Name

Perfluorodecane

CAS RN

307-45-9, 86508-42-1
Record name Perfluorodecane
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Record name Perfluorodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorodecane
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Perfluorodecane
Reactant of Route 3
Perfluorodecane
Reactant of Route 4
Perfluorodecane
Reactant of Route 5
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Perfluorodecane
Reactant of Route 6
Perfluorodecane

Citations

For This Compound
1,650
Citations
P Morgado, R Tomás, H Zhao… - The Journal of …, 2007 - ACS Publications
… square-well parameters for hexane and octadecane, respectively, and the perfluorohexyl and perfluorodecyl segments were described using the perfluorohexane and perfluorodecane …
Number of citations: 40 pubs.acs.org
Y Zhang, Q Xu, B Jiang, Z Ma - Journal of Sol-Gel Science and …, 2020 - Springer
… We doped perfluorodecane in the silica sol for … and partly decomposition of perfluorodecane molecules exposed on … of methyl silicone resin and the perfluorodecane inside the matrix of …
Number of citations: 7 link.springer.com
T Takiue, T Fukuda, D Murakami… - The Journal of …, 2008 - ACS Publications
The adsorption of 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC 10 diol) at the hexane/water interface was investigated by the measurement of temperature dependence of interfacial …
Number of citations: 12 pubs.acs.org
T Takiue, T Fukuda, D Murakami… - The Journal of …, 2009 - ACS Publications
The adsorption of 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC 10 diol) at the hexane solution/water interface was investigated by the measurement of interfacial tension γ as a …
Number of citations: 9 pubs.acs.org
V Vandana, DJ Rosenthal, AS Teja - Fluid phase equilibria, 1994 - Elsevier
The critical temperatures, pressures and densities of four perfluoro n-alkanes (perfluoropentane, perfluorohexane, perfluoroheptane and perfluorooctane) have been measured using a …
Number of citations: 30 www.sciencedirect.com
LA Halper, CO Timmons, WA Zisman - Journal of Colloid and Interface …, 1972 - Elsevier
… of n-perfluorodecane was 36C (9). Our material was purified by zone refining, and the perfluorodecane so … However, we found this solid perfluorodecane did not spread on water at 20C. …
Number of citations: 16 www.sciencedirect.com
Y Jin, A Boller, B Wunderlich, BV Lebedev - Thermochimica acta, 1994 - Elsevier
Heat capacities and transitions of perfluorododecane (C 12 F 26 ), perfluorotetradecane (C 14 F 30 ), perfluorohexadecane (C 16 F 34 ), perfluoroeicosane (C 20 F 42 ) and …
Number of citations: 17 www.sciencedirect.com
XC Wang, G Chang, AQ Fu - Advanced Materials Research, 2013 - Trans Tech Publ
1H,1H,2H,2H-1Iodide-Perfluorodecane was synthesized use perfluorooctyl iodide and ethylene as materials, then reacted with sodium methoxide /methanol to gain 1H,1H,2H-…
Number of citations: 0 www.scientific.net
JL Dickson, PS Shah, BP Binks, KP Johnston - Langmuir, 2004 - ACS Publications
… by low-molecular-weight perfluorodecane side chains at the surface of the fluoro-silica composite shell. Compared to polymeric chains, the perfluorodecane side chains are more easily …
Number of citations: 36 pubs.acs.org
M Haddach, J Sapienza… - Journal of Labelled …, 1999 - Wiley Online Library
… We did so through the synthesis of unlabeled perfluorodecane. To hone our skills, we used the synthetic scheme for perfluorodecane to synthesize [2- "clperfluorononane from [1- *c …

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